Product packaging for sodium 1H-pyrazole-4-sulfinate(Cat. No.:CAS No. 1935865-56-7)

sodium 1H-pyrazole-4-sulfinate

Cat. No.: B6237237
CAS No.: 1935865-56-7
M. Wt: 154.13 g/mol
InChI Key: CTBLZVSGIPYYEA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Significance of Pyrazole (B372694) Chemistry in Academic Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgsphinxsai.commdpi.com Shortly after, in 1889, fellow German chemist Eduard Buchner achieved the first synthesis of the pyrazole compound itself. numberanalytics.comglobalresearchonline.net One of the classical and still recognized methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgnumberanalytics.comnih.gov

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.orgglobalresearchonline.net This unique structure imparts a wide range of chemical reactivity and biological activity, making pyrazoles highly significant in academic and industrial research. numberanalytics.comglobalresearchonline.net Their derivatives have played a crucial role throughout the history of heterocyclic chemistry. sphinxsai.comglobalresearchonline.net

The significance of pyrazoles is particularly evident in the pharmaceutical and agrochemical industries. mdpi.comnumberanalytics.comglobalresearchonline.net The pyrazole ring is a core component in many therapeutic drugs, including the well-known anti-inflammatory drug celecoxib (B62257) (Celebrex) and the anabolic steroid stanozolol. wikipedia.org The first pyrazole derivative to gain fame was Antipyrine, discovered by Knorr, which possessed analgesic and antipyretic properties. sphinxsai.com This discovery spurred significant interest in pyrazole chemistry. sphinxsai.com The diverse biological activities associated with pyrazole derivatives are extensive, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. sphinxsai.commdpi.comnih.gov Beyond medicine, pyrazole derivatives are used in agrochemicals, dyes, and fluorescent substances. globalresearchonline.net

Evolution of Sulfonylated Heterocycles in Organic Synthesis and Materials Science

Sulfonylated heterocycles, which feature a sulfonyl functional group (–SO₂) attached to a heterocyclic ring, are vital building blocks in organic synthesis and materials science. elsevier.comnih.gov The synthesis of these compounds has evolved significantly over time, moving from classical methods to more advanced and sustainable techniques.

Traditional approaches for creating sulfones often involve the oxidation of corresponding sulfides or sulfoxides, or Friedel-Crafts-type reactions using sulfonyl chlorides. nih.gov While effective, these methods can require harsh conditions or stoichiometric amounts of reagents. nih.gov

In recent years, the focus has shifted towards more efficient and selective synthetic strategies. mdpi.com Transition metal catalysis, particularly with copper, has emerged as a powerful tool for constructing sulfonylated heterocycles. researchgate.netnih.gov For instance, researchers have developed copper-catalyzed methods for the heteroaromatization and sulfonyl transfer of propargylic alcohols to produce 3-sulfonyl benzofurans and indoles. researchgate.netnih.gov Another modern approach involves visible-light photoredox catalysis, which enables the direct C-H bond sulfonylation of heterocycles under milder conditions. nih.govresearchgate.net These advanced methods provide facile access to a wide array of sulfonylated heterocyclic scaffolds. researchgate.net

The resulting sulfonylated heterocycles are valuable precursors for biologically active compounds and are used in the development of new materials. elsevier.com The sulfonamide moiety, a related structure, is a prominent pharmacophore found in numerous pharmaceuticals. acs.org Furthermore, compounds containing an aryl sulfonate group have demonstrated excellent antiviral activities. frontiersin.org

Research Landscape of Sodium 1H-Pyrazole-4-sulfinate and Related Derivatives

Direct research on this compound (CAS 1935865-56-7) is not extensively detailed in published literature. sigmaaldrich.com However, significant research has been conducted on its N-substituted derivatives and other closely related sulfonylated pyrazoles, which collectively illuminate the research landscape.

A prominent and well-studied derivative is Sodium 1-methyl-1H-pyrazole-4-sulfinate . This compound is a useful research chemical and its synthesis has been reported with yields ranging from 58% to over 85%. It serves as a key intermediate, particularly in palladium-catalyzed coupling reactions to form more complex substituted pyrazole derivatives.

Properties of Sodium 1-methyl-1H-pyrazole-4-sulfinate
PropertyValueSource
Molecular FormulaC₄H₅N₂NaO₂S biosynth.com
Molecular Weight168.15 g/mol biosynth.com
CAS Number1138034-18-0 biosynth.com
SMILESCN1C=C(C=N1)S(=O)[O-].[Na+] biosynth.com

The broader research field extends to other related pyrazole derivatives bearing sulfonate or sulfonamide groups, highlighting the therapeutic potential of this chemical class.

Antiviral Applications: Pyrazole-sulfonate derivatives have been investigated as potential agents against the Hepatitis B virus (HBV). researchgate.net In a separate study, novel pyrazolecarbamide derivatives containing a sulfonate fragment were synthesized and showed promising in vivo protective effects against the tobacco mosaic virus (TMV). frontiersin.org

Antifungal Activity: The same pyrazolecarbamide sulfonate derivatives also exhibited significant antifungal activity, particularly against Rhizoctonia solani, with one compound showing higher efficacy than the commercial fungicide hymexazol. frontiersin.org

Antiproliferative Activity: New series of pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their biological activity, demonstrating the continued interest in this scaffold for developing new anticancer agents. acs.org

Hair Dyes: In cosmetics, derivatives such as 1-hydroxyethyl 4,5-diamino pyrazole sulfate (B86663) are used as components in oxidative hair dye formulations. cir-safety.org

This body of research on related derivatives underscores the scientific interest in the pyrazole sulfinate and sulfonate scaffold as a versatile platform for developing new molecules with diverse applications in medicine, agriculture, and materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1935865-56-7

Molecular Formula

C3H3N2NaO2S

Molecular Weight

154.13 g/mol

IUPAC Name

sodium;1H-pyrazole-4-sulfinate

InChI

InChI=1S/C3H4N2O2S.Na/c6-8(7)3-1-4-5-2-3;/h1-2H,(H,4,5)(H,6,7);/q;+1/p-1

InChI Key

CTBLZVSGIPYYEA-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NN1)S(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis of Sodium 1H-Pyrazole-4-sulfinate and its Analogs

The de novo synthesis, or the construction of the pyrazole (B372694) ring from acyclic precursors, is a fundamental approach to obtaining this compound and its analogs. These methods offer the flexibility to introduce a variety of substituents onto the pyrazole core.

Transition Metal-Free Approaches

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals, which can be costly and pose environmental concerns. These approaches often rely on the inherent reactivity of the starting materials and the use of readily available, less toxic reagents.

A notable transition-metal-free method for the synthesis of sulfonated pyrazoles involves the reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. sci-hub.seacs.orgnih.govconsensus.app This approach allows for the one-step construction of pyrazoles bearing two different sulfonyl groups under mild conditions. sci-hub.senih.gov The reaction proceeds efficiently at room temperature, offering a diverse range of substituents on the final pyrazole products and featuring a remarkably simple work-up procedure. sci-hub.seacs.orgnih.govconsensus.app

A typical procedure involves combining the sulfonyl hydrazide, 1,3-diketone, and sodium sulfinate in a suitable solvent like acetonitrile (B52724). sci-hub.se The reaction is often facilitated by a base and an oxidizing agent. The use of sulfonyl hydrazides as one of the starting materials is advantageous as they can serve as both a component for the pyrazole ring formation and a source of a sulfonyl group. sci-hub.se This multicomponent strategy is highly atom-economical and provides access to a wide array of sulfonated pyrazoles. rsc.org

Table 1: Examples of Sulfonated Pyrazoles Synthesized via a Transition Metal-Free Approach

Sulfonyl Hydrazide1,3-DiketoneSodium SulfinateProductYield (%)
4-MethylbenzenesulfonohydrazideAcetylacetoneSodium p-toluenesulfinate1-(p-Tolylsulfonyl)-3,5-dimethyl-4-(p-tolylsulfonyl)-1H-pyrazole95
BenzenesulfonohydrazideBenzoylacetoneSodium benzenesulfinate1-(Phenylsulfonyl)-5-methyl-3-phenyl-4-(phenylsulfonyl)-1H-pyrazole88
Quinoline-8-sulfonohydrazideDibenzoylmethaneSodium p-toluenesulfinate1-(Quinolin-8-ylsulfonyl)-3,5-diphenyl-4-(p-tolylsulfonyl)-1H-pyrazole51
Thiophene-2-sulfonohydrazideAcetylacetoneSodium methanesulfinate1-(Thiophen-2-ylsulfonyl)-3,5-dimethyl-4-(methylsulfonyl)-1H-pyrazole51

Data sourced from multiple studies. sci-hub.se

Molecular iodine, in combination with a base, plays a crucial role in catalyzing the annulation, or ring-forming, reactions for pyrazole synthesis. mdpi.commetu.edu.tr This catalytic system is effective in promoting the cyclization of various precursors to form the pyrazole ring under mild and often metal-free conditions. mdpi.com

In the synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones, molecular iodine acts as an oxidant. sci-hub.sersc.org The reaction is typically carried out in the presence of a base, such as potassium phosphate (B84403) trihydrate (K₂HPO₄·3H₂O), which facilitates the necessary deprotonation steps. rsc.org The proposed mechanism involves the initial condensation of the sulfonyl hydrazide and the 1,3-diketone to form a hydrazone intermediate. This is followed by an iodine-mediated sulfonylation and subsequent intramolecular cyclization to yield the pyrazole ring. mdpi.com The use of molecular iodine is advantageous due to its low cost, low toxicity, and ease of handling. nih.gov

A highly efficient strategy for synthesizing fully substituted pyrazoles involves a domino reaction that combines C-H sulfonylation and pyrazole annulation in a single pot. acs.orgfigshare.comnih.govacs.org This approach has been successfully applied to the reaction of NH₂-functionalized enaminones and sulfonyl hydrazines. acs.orgfigshare.comacs.org

This cascade reaction proceeds smoothly in water, a green solvent, and is catalyzed by molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) and sodium bicarbonate (NaHCO₃). acs.orgfigshare.comnih.govacs.org The reaction demonstrates excellent substrate tolerance and provides good to excellent yields of the desired pyrazole products without the need for any metal catalysts. acs.org Experimental evidence, including the use of ¹⁵N-labeled enaminone, has confirmed that the C-N bond in the enaminone is cleaved during the reaction, and the reaction proceeds through a sequence of sulfonylation followed by pyrazole annulation. acs.org

Multicomponent Reaction Strategies for Pyrazole Ring Formation

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.combeilstein-journals.org

One such strategy involves the one-pot reaction of hydrazines, 1,3-dicarbonyl compounds, and diorganyl diselenides, promoted by an oxidizing agent like Oxone, to produce 4-organylselanylpyrazoles. mdpi.com This method is notable for being metal-catalyst-free and proceeding under mild conditions. mdpi.com Another example is the four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, aldehydes, and malononitrile, catalyzed by Co₃O₄-SiO₂-NH₂ nanocomposites, to yield pyranopyrazoles. mdpi.com These MCRs provide rapid access to complex pyrazole structures from simple and readily available starting materials. mdpi.combeilstein-journals.org

Cyclocondensation and Cycloaddition-based Approaches

Cyclocondensation and cycloaddition reactions are fundamental and widely used methods for constructing the pyrazole ring. nih.govmdpi.com

The classical Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com This method remains one of the most straightforward and common routes to polysubstituted pyrazoles. mdpi.com Similarly, α,β-unsaturated carbonyl compounds and their derivatives can react with hydrazines to form pyrazoles. mdpi.com For instance, α,β-vinyl ketones with a leaving group can undergo reaction with hydrazine derivatives to form pyrazolines, which then eliminate the leaving group to yield the corresponding pyrazoles. mdpi.com

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles like diazo compounds or nitrilimines with alkynes, are another powerful tool for pyrazole synthesis. nih.govmdpi.com These reactions offer a high degree of control over the regioselectivity of the resulting pyrazole. For example, the reaction of terminal alkynes with N-alkylated tosylhydrazones can produce 1,3,5-trisubstituted pyrazoles. organic-chemistry.org Additionally, 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones can lead to the formation of fused polycyclic pyrazoles. acs.org While these methods are powerful, some 4-oxygenated pyrazoles have shown a lack of reactivity in certain cycloaddition reactions. cdnsciencepub.comcdnsciencepub.com

Functionalization and Derivatization of the Pyrazole-4-sulfinate Core

The pyrazole-4-sulfinate core serves as a versatile scaffold that can be functionalized through various reactions to introduce diverse chemical groups. mdpi.com These modifications are crucial for tuning the molecule's properties for different applications. The positions on the pyrazole ring can be altered by selecting appropriate starting materials or through post-functionalization reactions after the ring has been formed. mdpi.com

A primary method for synthesizing pyrazole-4-sulfonyl derivatives involves the direct sulfonylation of a pre-formed pyrazole ring. nih.govacs.org One established procedure involves treating a pyrazole compound, such as 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole, with chlorosulfonic acid in a solvent like chloroform (B151607). nih.gov To prevent the degradation of the resulting sulfonyl chloride intermediate into sulfonic acid, thionyl chloride is often added to the reaction mixture. acs.org This process yields the corresponding pyrazole-4-sulfonyl chloride, which is a key intermediate for creating sulfonamides and other derivatives. nih.govacs.org

Alternative strategies focus on constructing the sulfonated pyrazole ring in a single cascade reaction. A practical, transition-metal-free protocol involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines. researchgate.netmdpi.com This method, catalyzed by molecular iodine in the presence of tert-butyl hydroperoxide (TBHP) and sodium bicarbonate, proceeds through a tandem C(sp²)-H sulfonylation and pyrazole annulation cascade to produce 4-sulfonyl pyrazoles. researchgate.netmdpi.comnih.gov Another innovative, metal-free approach allows for the de novo synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates, enabling the formation of pyrazoles with two distinct sulfonyl groups in one step under mild conditions. nih.govresearchgate.net

The synthesis of halogenated and sulfonated pyrazoles often involves multi-step sequences where halogenation can precede or follow other functionalizations. The halogenation of the pyrazole ring with electrophilic reagents typically occurs at the C4 position unless it is already substituted. researchgate.net N-halosuccinimides (NXS) are commonly used as effective and safe halogenating agents for the direct C-H halogenation of pyrazoles, providing 4-halopyrazoles in moderate to excellent yields under mild, metal-free conditions. researchgate.netresearchgate.net

Electrochemical methods have also been developed for the three-component synthesis of fully substituted pyrazoles, which can incorporate a halogen atom at the 4-position. rsc.org These protocols demonstrate that halogenation is compatible with various functional groups, allowing for the creation of highly functionalized pyrazole intermediates that can be further modified, for instance, through sulfonylation reactions. mdpi.com

The formation of the C-S bond in sulfonated pyrazoles frequently proceeds through mechanisms involving sulfonyl radical intermediates. tandfonline.com These reactive species can be generated from various precursors, most notably sulfonyl hydrazides, through oxidation. rsc.orgtandfonline.com For instance, the reaction of sulfonyl hydrazides with an oxidizing agent like tert-butyl hydroperoxide (TBHP) in the presence of an iodine catalyst can produce a sulfonyl radical. rsc.orgtandfonline.com This radical then adds to an appropriate substrate, such as an enaminone, initiating a cascade that leads to the formation of a 4-sulfonyl pyrazole. nih.gov

Other methods for generating sulfonyl radicals include the photochemical excitation of electron donor-acceptor (EDA) complexes formed between aryl diazonium salts and sulfinate salts. rsc.org Additionally, cobaloxime catalysis can generate sulfonyl radicals from sulfonyl chlorides for use in C–H sulfonylation reactions. acs.org These radical-based methods offer powerful and flexible routes for constructing the C-S bond in complex heterocyclic systems. tandfonline.com

A novel and facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles has been developed that utilizes a 1,3-sulfonyl shift as a key transformation step. acs.org This Lewis base-catalyzed reaction starts from N-propargylic sulfonylhydrazone derivatives. acs.org The proposed mechanism involves the formation of an allenic sulfonamide intermediate, which then undergoes a 1,3-shift of the sulfonyl group to establish the final 4-sulfonyl-1H-pyrazole structure. acs.org This intramolecular rearrangement represents a significant and innovative strategy for the regioselective synthesis of this class of compounds. acs.org

Optimized Reaction Conditions and Mechanistic Investigations

The efficiency and selectivity of synthesizing sulfonated pyrazoles are highly dependent on the reaction conditions, including the choice of solvent and catalyst.

Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of sulfonated pyrazoles. Studies have shown that both the base and the solvent play a significant role. For the preparation of pyrazole-4-sulfonamides, diisopropylethylamine (DIPEA) was found to be a more effective base than triethylamine (B128534) (TEA), and dichloromethane (B109758) (DCM) proved to be a superior solvent compared to chloroform or tetrahydrofuran (B95107) (THF), leading to higher yields. nih.govacs.org

Table 1: Effect of Base and Solvent on Sulfonamide Yield nih.gov

Entry Base Solvent Time (h) Yield (%)
1 TEA DCM 24 26
2 TEA DCM 14 32
3 TEA Chloroform 24 35
8 DIPEA DCM - 55

In other synthetic approaches, such as the condensation reaction to form the pyrazole ring, water has been identified as an excellent solvent, aligning with green chemistry principles. orientjchem.org The optimization of catalyst loading is also critical; for example, using 15 mol% of succinimide-N-sulfonic acid (SuSA) catalyst provided the highest yield in the shortest reaction time for certain pyrazole syntheses. orientjchem.org

Electrochemical methods for synthesizing sulfonated pyrazoles have also been subject to extensive optimization. thieme-connect.comresearchgate.net The choice of electrolyte and solvent significantly impacts the reaction yield. Ammonium iodide (NH₄I) was identified as a highly effective electrolyte and catalyst. thieme-connect.comresearchgate.net A mixture of acetonitrile (CH₃CN) and water was found to be a suitable solvent system, although dichloromethane also gave good results. thieme-connect.comresearchgate.net The electrode materials are also key factors, with a carbon anode and a platinum cathode being the optimal combination. thieme-connect.comresearchgate.net

Table 2: Optimization of Electrochemical Sulfonylation of Pyrazolones thieme-connect.comresearchgate.net

Entry Variation from Standard Conditions Yield (%)
1 None (NH₄I (30 mol%), CH₃CN/H₂O) 90
2 No current 0
3 No NH₄I trace
4 NH₄I (20 mol%) 72
5 n-Bu₄NI, KI, or NaI instead of NH₄I 58, 82, 73
6 CH₃CN or H₂O as sole solvent 75, 7
7 CH₂Cl₂ instead of CH₃CN/H₂O 83
8 Pt anode instead of C anode 57

These detailed investigations into reaction conditions allow for the development of robust, efficient, and often more environmentally friendly synthetic protocols for obtaining this compound and its derivatives. orientjchem.orgmdpi.com

Proposed Reaction Mechanisms and Intermediates for Sulfonylated Pyrazole Formation

The synthesis of sulfonylated pyrazoles, including the structural motif found in this compound, proceeds through various reaction mechanisms, often involving sophisticated cascade or multicomponent reactions. These pathways are characterized by a series of reactive intermediates, leading to the formation of the functionalized pyrazole ring.

Radical-Mediated Pathways:

A prominent mechanism involves the generation of sulfonyl radicals. rsc.orgresearchgate.net In one such pathway, sulfonyl hydrazines react with N,N-dimethyl enaminones, catalyzed by molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.netresearchgate.netmdpi.com The proposed mechanism initiates with the formation of a sulfonyl radical from the sulfonyl hydrazine. rsc.org This radical species then engages in a cascade reaction that includes C(sp²)−H sulfonylation and subsequent pyrazole annulation to yield the 4-sulfonyl pyrazole product. researchgate.netresearchgate.netmdpi.com

Electrochemical synthesis offers another avenue for generating sulfonylated pyrazoles under mild, metal-free conditions. acs.org This method utilizes the reaction between enaminones and sulfonyl hydrazides. Mechanistic studies suggest a process involving intermolecular condensation, followed by a radical-radical cross-coupling sulfonylation and final pyrazole annulation. acs.orgresearchgate.net

Condensation and Cyclization Pathways:

Multicomponent reactions provide an efficient strategy for constructing sulfonylated pyrazoles. rsc.org In one example, sulfonyl hydrazines, 1,3-dicarbonyl compounds, and sodium sulfite (B76179) are reacted together. rsc.org The proposed mechanism involves the initial generation of a sulfonyl iodide intermediate, along with an imine and an enolate from the other reactants. rsc.orgmdpi.com A subsequent nucleophilic attack and intramolecular condensation lead to the formation of the sulfonated pyrazole ring. mdpi.com

Another well-established route involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. sci-hub.se A plausible mechanism for this transformation begins with the condensation of the enaminone and sulfonyl hydrazine to form an initial adduct. sci-hub.se This intermediate then undergoes intramolecular nucleophilic cyclization to generate a pyrazoline intermediate. sci-hub.se The final N-sulfonyl pyrazole is formed from this pyrazoline through the elimination of dimethylamine. sci-hub.se Experimental evidence suggests that the pyrazoline is a key intermediate in this pathway. sci-hub.se

The direct sulfonylation of a pre-formed pyrazolone (B3327878) ring with a sulfonyl chloride represents a more direct, additive-free method for synthesizing pyrazolyl sulfonates. sioc-journal.cn

The table below summarizes key intermediates proposed in various synthetic pathways for sulfonylated pyrazoles.

Proposed IntermediatePrecursorsReaction TypeRef
Sulfonyl RadicalSulfonyl Hydrazine, Sodium SulfinateRadical-mediated C-H Sulfonylation rsc.orgnih.gov
Sulfonyl IodideSodium Sulfinate, Molecular IodineMulticomponent Reaction mdpi.com
PyrazolineEnaminone, Sulfonyl HydrazineAcid-promoted Cyclization sci-hub.se
Imines and EnolatesSulfonyl Hydrazides, 1,3-DiketonesMulticomponent Condensation rsc.orgmdpi.com
Alkyl Radical IntermediateAlkene, Sulfonyl RadicalPhotochemical Radical Addition nih.gov

Stereochemical Considerations in Synthetic Pathways

The stereochemistry of synthetic pathways leading to substituted pyrazoles is a critical aspect, particularly when chiral centers are formed during the reaction. While this compound itself is not chiral, the intermediates and related substituted pyrazoles synthesized through similar mechanisms can be.

In the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins, the reaction mechanism has been investigated through the stereochemical analysis of key pyrazolidine (B1218672) intermediates. organic-chemistry.org These studies suggest that the reaction proceeds via a stepwise cycloaddition mechanism rather than a concerted 1,3-dipolar cycloaddition. organic-chemistry.org The proposed pathway involves an initial nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization. organic-chemistry.org This stepwise nature allows for the potential formation of stereoisomers, the distribution of which can be influenced by reaction conditions and substrate structure.

The table below outlines key research findings related to stereochemical considerations in the synthesis of substituted pyrazoles.

Research FindingMethod/ReactionImplicationRef
Stepwise Cycloaddition MechanismReaction of N-arylhydrazones with nitroolefinsThe reaction proceeds through a non-concerted pathway, influencing the stereochemical outcome via pyrazolidine intermediates. organic-chemistry.org
High E/Z StereoselectivityRh(II)-catalyzed synthesis of α-vinyl aldehydes from enaminonesDemonstrates that specific catalysts can control the stereochemistry of products in reactions involving precursors similar to those used in pyrazole synthesis. researchgate.net

Detailed stereochemical studies specifically for the synthesis of this compound are not extensively reported in the reviewed literature. However, the principles observed in the synthesis of structurally related substituted pyrazoles, such as the preference for stepwise mechanisms and the potential for stereocontrol using specific catalysts, are relevant considerations for its synthetic pathways. researchgate.netorganic-chemistry.org

Single-Crystal X-ray Diffraction Studies of Pyrazole-4-sulfonate Compounds

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on pyrazole-4-sulfonate compounds have provided significant insights into their solid-state structures.

The crystal structure of sodium pyrazole-4-sulfonate monohydrate, Na(4-SO3-pzH)(H2O), reveals a complex and layered three-dimensional inorganic-organic network. rsc.org The solid-state structure is significantly influenced by the coordination preferences of the sodium cation and the versatile binding capabilities of the pyrazole-4-sulfonate anion. rsc.org This anion can coordinate with metal ions through both the nitrogen atoms of the pyrazole ring and the oxygen atoms of the sulfonate group. rsc.org

CompoundCrystal SystemSpace GroupKey Structural Feature
Na(4-SO3-pzH)(H2O)Not specified in snippetsNot specified in snippets3-dimensional inorganic-organic layered network

Data synthesized from search result rsc.org.

The supramolecular architecture of pyrazole-4-sulfonate compounds is heavily governed by an intricate network of hydrogen bonds and other non-covalent interactions. rsc.org The pyrazole-4-sulfonate ligand is capable of acting as both a hydrogen-bond donor and acceptor. rsc.org In the crystal structure of Na(4-SO3-pzH)(H2O), an extended lattice of hydrogen bonds is a defining feature. rsc.org

Furthermore, aromatic interactions such as π–π stacking and C–H⋯π interactions contribute to the stability of the crystal lattice. rsc.org The pyrazole ring, being an aromatic system, is prone to engaging in these types of interactions. The presence of both a pyrrole-type nitrogen (N1-H) and a pyridine-type nitrogen (N2) in the 1H-pyrazole ring allows for diverse hydrogen-bonded topologies, including the formation of dimers, trimers, tetramers, or polymeric chains (catemers). nih.gov In related pyrazole derivatives, strong N—H···N and N—H···O hydrogen bonds have been observed to form centrosymmetric arrangements. researchgate.net

Interaction TypeDonorAcceptorRole in Crystal Structure
Hydrogen BondingPyrazole N-H, Water O-HSulfonate O, Pyrazole NFormation of an extended 3D network rsc.org
π–π InteractionsPyrazole ringPyrazole ringStabilization of the layered structure rsc.org
C–H⋯π InteractionsPyrazole C-HPyrazole ringFurther stabilization of the crystal packing rsc.org

Data synthesized from search results rsc.orgnih.govresearchgate.net.

Analysis of dihedral angles in pyrazole derivatives provides insight into their conformational flexibility and preferences. In a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit contained two crystallographically distinct molecules that exhibited different conformations due to variations in key torsion angles. researchgate.net These angles included the N1—C1—O1—S1, C1—O1—S1—C5, and O1—S1—C5—C6 torsions. researchgate.net

Advanced Spectroscopic Probing

Spectroscopic techniques are essential for confirming the chemical structure and analyzing the functional groups present in a molecule.

Infrared (IR) spectroscopy has been utilized to characterize pyrazole-4-sulfonate compounds. rsc.org The IR spectra of these compounds provide information about the vibrational modes of their functional groups. For pyrazole derivatives, the N-H stretching frequency is a key diagnostic feature. In the solid state, extensive hydrogen bonding significantly affects this vibration, typically causing a shift to lower frequencies (e.g., 2600-3200 cm⁻¹) compared to the gas phase monomer (ca. 3400–3500 cm⁻¹). mdpi.com

In a study of various pyrazole-4-sulfonamide derivatives, characteristic IR absorption bands were observed for N-H, C-H, S=O, and other functional groups. For instance, N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide showed bands at 3276 cm⁻¹ (N-H stretch) and in the 1186-1114 cm⁻¹ range, likely corresponding to the S=O stretches of the sulfonamide group. nih.gov

Functional GroupTypical Wavenumber Range (cm⁻¹)Significance
N-H Stretch3200 - 3300Indicates the presence of the pyrazole N-H group nih.gov
C-H Stretch (aromatic)3100 - 3180Corresponds to the C-H bonds of the pyrazole ring mdpi.com
S=O Stretch (sulfonate)~1100 - 1200Characteristic of the sulfonate functional group nih.gov

Data synthesized from search results mdpi.comnih.gov.

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR have been used to characterize pyrazole-4-sulfonate derivatives, confirming the structure of the pyrazole backbone and the position of substituents. rsc.org

For related pyrazole sulfonamides, ¹H NMR spectra show distinct signals for the protons on the pyrazole ring and any substituents. nih.gov For example, in N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the aromatic protons of the phenethyl group appear in the range of δ 6.30-6.79 ppm, while the methyl groups on the pyrazole ring appear as a singlet at δ 2.35 ppm. nih.gov The ¹³C NMR spectrum for the same compound shows signals for the pyrazole ring carbons around δ 115 and 147 ppm. nih.gov While specific NMR data for this compound is not available in the search results, data for related compounds like Sodium 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate is accessible, indicating the utility of this technique for structural confirmation. chemicalbook.com

NucleusCompound TypeTypical Chemical Shift Range (δ, ppm)Information Provided
¹HPyrazole sulfonamides6.3 - 7.3 (aromatic), 2.3 - 3.8 (alkyl)Confirms proton environment and connectivity nih.gov
¹³CPyrazole sulfonamides115 - 149 (pyrazole ring), 10 - 56 (alkyl)Shows the carbon framework of the molecule nih.gov

Data synthesized from search result nih.gov.

Advanced Structural Characterization and Spectroscopic Investigations

Spectroscopic and Thermal Analysis

Thermogravimetric analysis (TGA) is a crucial technique employed to evaluate the thermal stability and decomposition behavior of materials. In the context of pyrazole-4-sulfonate complexes, TGA provides valuable insights into their structural integrity upon heating, the presence of coordinated or solvated water molecules, and the ultimate decomposition temperature.

The analysis typically involves heating a small sample of the complex at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring the change in mass as a function of temperature. The resulting TGA curve provides a quantitative measure of mass loss, which can be correlated with specific chemical events such as dehydration or decomposition.

Detailed research findings from such analyses allow for the determination of key thermal parameters. For instance, the initial weight loss observed in the TGA curve of a hydrated complex can be attributed to the removal of water molecules. The temperature at which this dehydration occurs provides information about the strength of the water molecule's interaction with the metal center or the crystal lattice. Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic pyrazole-4-sulfonate ligand. The onset temperature of this decomposition is a critical indicator of the thermal stability of the complex.

The data obtained from thermogravimetric analysis is often presented in a tabular format to facilitate comparison between different complexes.

Table 1: Thermogravimetric Analysis Data for a Representative Pyrazole-4-sulfonate Complex

ComplexTemperature Range (°C)Weight Loss (%)Assignment
Na(4-SO3-pzH)(H2O)50 - 1509.5Loss of one water molecule
> 25075.3Decomposition of the pyrazole-4-sulfonate ligand

Note: The data in this table is illustrative and based on typical results for such compounds. Actual experimental values may vary.

The study of the thermal decomposition of various transition metal complexes with pyrazole-based ligands further underscores the importance of TGA in understanding their stability. akjournals.com While not specific to the sulfinate, these studies show that the decomposition patterns are influenced by the metal ion and the coordination environment. akjournals.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and reactivity of organic molecules, including numerous pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net These calculations provide valuable information about molecular geometry, electronic properties, and spectroscopic features. nih.gov

DFT methods are used to optimize the molecular geometry of pyrazole derivatives, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov From the optimized structure, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how a molecule will interact with other chemical species. researchgate.net

Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to quantify the reactivity of pyrazole derivatives. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Such parameters are instrumental in rationalizing the outcomes of chemical reactions. researchgate.net

Calculated PropertySignificanceExample from Pyrazole Derivative Studies
Optimized GeometryProvides accurate bond lengths and angles.Planar conformation stabilized by intramolecular hydrogen bonding. nih.gov
HOMO-LUMO Energy GapIndicates electronic stability and chemical reactivity.A relatively large energy gap suggests high stability. nih.gov
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites of nucleophilic and electrophilic attack.Used to illustrate and understand binding interactions in molecular docking. researchgate.net
Global Reactivity Descriptors (η, ω)Quantifies chemical hardness and electrophilicity.Calculated from total energies to estimate reactivity. researchgate.net

Molecular Dynamics Simulations of Pyrazole-4-sulfonate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com This technique allows for the exploration of the conformational space and dynamic behavior of molecules, providing insights that are complementary to static quantum mechanical calculations. eurasianjournals.com In the context of pyrazole derivatives, MD simulations have been particularly useful for understanding their interactions with biological macromolecules and their behavior in solution. nih.govdntb.gov.ua

For example, MD simulations have been employed to assess the stability of complexes formed between pyrazole-containing ligands and proteins. nih.govnih.gov By simulating the system over a period of nanoseconds, researchers can observe the conformational changes and fluctuations of both the ligand and the protein, and analyze the persistence of key interactions, such as hydrogen bonds. nih.gov The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation is often used as a measure of the stability of the complex. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. chemalive.com For reactions involving pyrazole derivatives, these methods can provide a deep understanding of reaction pathways and selectivity.

For instance, computational studies have been conducted on the synthesis of pyrazoles. One such study investigated the oxidative aromatization of pyrazolines, confirming a concerted oxidation mechanism via hydrogen abstraction-addition. rsc.org Another study focused on the mechanism of pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles, revealing that the initial oxidation is the rate-determining step. murdoch.edu.au

These types of analyses typically involve locating the transition state structures on the potential energy surface and calculating the energy barrier for the reaction. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactants and products. Such detailed mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Supramolecular Interactions Modeling (e.g., hydrogen bonding, π-π stacking)

The solid-state structure and properties of pyrazole derivatives are often governed by a network of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov Computational modeling plays a key role in understanding and quantifying these supramolecular interactions.

The 1H-pyrazole ring is an excellent building block for supramolecular assemblies because it contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). nih.gov Ab initio calculations have been performed to determine the relative stability of different hydrogen-bonded motifs formed by pyrazole derivatives, such as dimers, trimers, and tetramers. nih.govresearchgate.net These studies help to explain the preferred packing arrangements observed in the crystalline state.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole rings can also contribute significantly to the stability of the crystal structure. The geometry and energy of these interactions can be modeled using high-level quantum chemical methods. The analysis of Hirshfeld surfaces is another computational tool used to visualize and quantify intermolecular contacts in crystal structures.

Interaction TypeDescriptionSignificance in Pyrazole Derivatives
Hydrogen BondingInteraction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., N, O).Leads to the formation of defined motifs like dimers, trimers, and catemers. nih.govresearchgate.net
π-π StackingAttractive, noncovalent interactions between aromatic rings.Contributes to the stabilization of crystal packing.

Coordination Chemistry and Supramolecular Assemblies

Pyrazole-4-sulfonate as a Ligand in Metal Coordination Polymers and Networks

The pyrazole-4-sulfonate anion (4-SO3-pzH⁻) has been extensively studied as a ligand in the construction of metal coordination polymers and networks. rsc.orgresearchgate.netresearchgate.net These extended solid-state lattices are of significant interest due to their unique structural topologies and potential applications in areas such as materials science. The formation and structure of these networks are influenced by a delicate interplay of factors including the coordination preferences of the metal ion, hydrogen bonding, and aromatic interactions. rsc.org

The pyrazole-4-sulfonate anion is a highly versatile bridging ligand, capable of linking metal centers to form extended one-, two-, or three-dimensional networks. rsc.orgresearchgate.net Its ability to act as a bridge stems from the presence of multiple coordination sites: the two nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the sulfonate group. rsc.org This allows the ligand to coordinate to metal ions in various ways, leading to a diversity of network architectures. For instance, it can bridge two metal centers using one nitrogen atom and one oxygen atom, or it can chelate to one metal center while also bridging to another.

The pyrazole-4-sulfonate anion can coordinate to metal ions through both its sulfonate group and the aromatic nitrogen atom of the pyrazole ring. rsc.org The specific coordination mode is influenced by the nature of the metal cation and the reaction conditions. The sulfonate group can coordinate in a monodentate fashion (using one oxygen atom), a bidentate fashion (using two oxygen atoms to chelate a single metal center), or a bridging fashion (using one or more oxygen atoms to link multiple metal centers). The pyrazole ring typically coordinates through the pyridine-like nitrogen atom (N2). nih.gov This dual functionality allows the ligand to participate in a variety of coordination environments, contributing to the structural diversity of the resulting coordination polymers.

The size and charge of the metal cation play a crucial role in determining the final architecture of the pyrazole-4-sulfonate coordination networks. researchgate.netresearchgate.net Studies have shown that variations in the metal cation lead to profound structural changes in the resulting three-dimensional supramolecular structures. researchgate.netresearchgate.netrsc.org For example, the coordination of pyrazole-4-sulfonate with different alkali and alkaline-earth metals, as well as transition metals, results in unique, alternating inorganic-organic layered materials. researchgate.netresearchgate.net A correlation has been observed between the size and charge of the cation and the coordination mode of the ligand, as well as the degree of hydration of the metal center. rsc.org

The table below summarizes the crystallographic data for coordination polymers formed with pyrazole-4-sulfonate and various metal cations, illustrating the influence of the cation on the crystal system and unit cell parameters.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Na(4-SO3-pzH)(H2O)2OrthorhombicPbca9.979(3)7.848(3)20.583(7)909090
K(4-SO3-pzH)(H2O)OrthorhombicPbca8.174(1)8.972(1)19.912(3)909090
Ca(4-SO3-pzH)(H2O)3TriclinicP-15.9972(6)9.2102(9)12.957(1)76.536(2)89.264(2)79.057(2)
Ba(4-SO3-pzH)(H2O)·H2OMonoclinicP21/c11.386(1)4.9098(6)24.348(3)9090.702(2)90
Cu(4-SO3-pzH)2(H2O)2·4H2OMonoclinicP21/c9.032(1)13.297(1)7.7103(9)90109.747(2)90

Data sourced from references rsc.orgresearchgate.netrsc.org.

Design and Synthesis of Layered Inorganic-Organic Hybrid Materials

The pyrazole-4-sulfonate ligand is particularly well-suited for the design and synthesis of layered inorganic-organic hybrid materials. researchgate.net These materials are characterized by alternating layers of inorganic metal-sulfonate networks and organic pyrazole moieties. researchgate.net The formation of these layered structures is a result of the self-assembly processes that occur in solution, driven by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. researchgate.net

A common structural motif in the coordination chemistry of pyrazole-4-sulfonate is the formation of alternating inorganic and organic layers. researchgate.netresearchgate.net The inorganic layers are typically composed of metal cations bridged by the sulfonate groups of the ligand and often include coordinated water molecules. The organic layers consist of the pyrazole rings, which project from the inorganic layers. This segregation into distinct layers is a consequence of the amphiphilic nature of the ligand, with the hydrophilic sulfonate groups coordinating to the metal centers and the more hydrophobic pyrazole rings arranging themselves to maximize favorable aromatic interactions. researchgate.net This layered arrangement is a key feature of the supramolecular architecture of these materials.

Investigation of Host-Guest Chemistry and Framework Properties

The investigation into the framework properties of sodium 1H-pyrazole-4-sulfinate reveals its capacity to form a well-defined three-dimensional inorganic-organic layered solid-state structure. rsc.org This framework is constructed from the interplay of coordination bonds involving the sodium cation and extensive hydrogen bonding networks.

In the crystalline structure of Na(4-SO₃-pzH)(H₂O), the sodium cation is coordinated by six oxygen atoms, creating a distorted octahedral geometry. rsc.org Four of these oxygen atoms belong to the sulfonate groups of four different pyrazole-4-sulfonate anions, while the remaining two are from coordinating water molecules. rsc.org This coordination leads to the formation of inorganic layers of sodium cations and water molecules.

The table below summarizes key crystallographic data for the this compound monohydrate framework.

ParameterValue
Chemical FormulaC₃H₅N₂NaO₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.786(2)
b (Å)6.0120(10)
c (Å)12.227(2)
β (°)109.13(3)
Volume (ų)678.9(2)

The framework of this compound exhibits channels that can potentially accommodate small guest molecules, suggesting possibilities for host-guest chemistry. The layered nature of the structure, with alternating inorganic and organic regions, creates defined voids and pathways. While specific studies on the inclusion of guest molecules within this particular sodium pyrazole-4-sulfinate framework are not extensively reported, the structural characteristics are indicative of potential host-guest capabilities. The ability of related pyrazole-based supramolecular assemblies to enclathrate counter ions within cavities further supports this potential. mdpi.com The dimensions and polarity of the channels within the this compound framework would be critical factors in determining the size, shape, and type of guest molecules that could be accommodated.

The table below details the coordination environment of the sodium ion in the framework.

Atom 1Atom 2Distance (Å)
Na1O1 (sulfonate)2.358(2)
Na1O2 (sulfonate)2.411(2)
Na1O3 (sulfonate)2.433(2)
Na1O3 (sulfonate)2.502(2)
Na1O4 (water)2.368(2)
Na1O4 (water)2.453(2)

Applications in Materials Science

Corrosion Inhibition Properties of Pyrazole-4-sulfonate Complexes

Pyrazole-4-sulfonate complexes have been identified as effective corrosion inhibitors, especially for copper and its alloys. bohrium.commdpi.com The versatility of the pyrazole-4-sulfonate anion allows for the formation of robust protective layers on metal surfaces. researchgate.net The effectiveness of these complexes can be influenced by factors such as pH, with significant corrosion protection observed at pH levels of 3 and 4, while no activity is seen at a more acidic pH of 2. nih.gov

Formation of Protective Films on Metal Surfaces (e.g., Copper)

The formation and quality of these protective films have been studied using various microscopic and spectroscopic techniques, including optical microscopy, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX). bohrium.com These analyses have confirmed the presence of a protective layer on copper surfaces treated with pyrazole-4-sulfonate complexes. uoc.gr

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir isotherm, physical adsorption)

The formation of the protective film is initiated by the adsorption of the inhibitor molecules onto the metal surface. The adsorption of pyrazolone (B3327878) derivatives, which are structurally related to pyrazole-4-sulfinates, on copper surfaces has been found to follow the Langmuir adsorption isotherm. bohrium.com This model suggests the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process for similar pyrazole (B372694) derivatives on metal surfaces is generally considered to be spontaneous and can be physical in nature. bohrium.com Physical adsorption involves weaker intermolecular forces, such as van der Waals forces, between the inhibitor molecules and the metal surface. Thermodynamic parameters calculated from experimental data, such as the heat of adsorption, can help to confirm the exothermic nature of this adsorption process. bohrium.com

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The effectiveness of pyrazole-4-sulfonate complexes as corrosion inhibitors has been quantified using both electrochemical and gravimetric methods. nih.govacs.org

Electrochemical studies , such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the kinetics of the corrosion process and the protective properties of the inhibitor film. For related pyrazole derivatives, these studies have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. acs.org EIS measurements have demonstrated that the presence of these inhibitors increases the charge transfer resistance at the metal-electrolyte interface, indicating a slowing of the corrosion rate. wisdomlib.org

Gravimetric (weight loss) studies offer a direct measurement of the corrosion rate by determining the loss of metal mass over a period of exposure to a corrosive environment, both with and without the inhibitor. These studies have confirmed that pyrazolone derivatives significantly reduce the weight loss of copper in acidic solutions, with the inhibition efficiency increasing with higher concentrations of the inhibitor. bohrium.comnih.gov

Below is a conceptual data table illustrating the kind of results obtained from such studies for pyrazolone derivatives on copper in an acidic medium.

Table 1: Inhibition Efficiency of Pyrazolone Derivatives on Copper in H2SO4 Solution
InhibitorConcentration (mM)Inhibition Efficiency (%) from Gravimetric MethodInhibition Efficiency (%) from Electrochemical Methods
Pyrazolone I1090.1-
Pyrazolone II1084.9-
Pyrazolone III1087.9-

Note: The data in this table is based on findings for pyrazolone derivatives as reported in the literature and is intended to be illustrative of the research in this area. bohrium.com

Potential in Other Advanced Materials

While the primary application of sodium 1H-pyrazole-4-sulfinate in materials science has been focused on corrosion inhibition, the broader family of pyrazole derivatives shows promise in other areas of advanced materials.

Role in Polymer Chemistry and Functional Coatings

The synthesis of pyrazole derivatives has been explored using polymer-supported reagents, which can simplify the production process and lead to cleaner reactions with higher yields. wisdomlib.org This suggests the potential for incorporating the pyrazole moiety into polymer backbones to create functional polymers. Pyrazole derivatives are also being investigated for their use in the development of new materials with specific properties, such as conductive polymers. royal-chem.com

In the area of functional coatings, beyond corrosion resistance, the incorporation of pyrazole derivatives could impart other desirable properties. dntb.gov.ua However, specific research on the use of this compound in these applications is still emerging.

Catalytic Applications of Pyrazole-4-sulfinate-based Materials

Pyrazole-based ligands are known to form stable complexes with a variety of metals, and these complexes often exhibit catalytic activity. bohrium.com Copper complexes with pyrazole-based ligands, for instance, have been shown to be effective catalysts for the oxidation of catechol to o-quinone. bohrium.commdpi.com The catalytic efficiency of these complexes can be influenced by the specific structure of the pyrazole ligand and the metal center. mdpi.com

Furthermore, pyrazole derivatives are being used to construct metal-organic frameworks (MOFs), which are porous materials with high potential for applications in catalysis. researchgate.net While direct catalytic applications of this compound are not yet widely reported, the ability of the pyrazole-4-sulfonate ligand to coordinate with various metal ions suggests a potential for the development of novel catalytic materials. researchgate.net For example, a tris(pyrazolyl)methane sulfonate copper complex has demonstrated catalytic activity in the Henry reaction.

Optoelectronic Properties of Pyrazole-Sulfonate Hybrid Systems

The optoelectronic behavior of pyrazole-sulfonate hybrid systems is a direct consequence of their unique molecular and electronic structures. The interplay between the pyrazole and sulfonate moieties, often mediated by a metal center in coordination complexes, governs their absorption, emission, and charge transport characteristics.

Recent studies have demonstrated the significant potential of these materials. For instance, the incorporation of sulfonate groups into pyrazole-based metal-organic frameworks has been shown to modulate their electrical conductivity. In one notable study, a cobalt-based MOF featuring a flexible bispyrazole ligand and a sulfonate-containing linker exhibited intriguing light-dependent conductivity. acs.org This behavior underscores the potential of these materials in photosensitive electronic devices.

Furthermore, the presence of sulfonate anions has been observed to enhance the luminescent properties of metal complexes containing pyrazole-based ligands. Silver(I) complexes with pyrazole-tetraphenylethene ligands, for example, displayed "turn-on" fluorescence, with the trifluoromethanesulfonate (B1224126) anion further amplifying the emission intensity. rsc.org This enhancement is attributed to the structural transformations and rigidification of the complex in the presence of the sulfonate group.

The versatility of pyrazole-sulfonate systems allows for the rational design of materials with specific optoelectronic functions. By carefully selecting the metal ions and modifying the organic linkers, researchers can control properties such as the emission color, quantum yield, and charge carrier mobility.

Research Findings and Data

Detailed investigations into the optoelectronic properties of pyrazole-sulfonate hybrid systems have yielded valuable quantitative data. These findings highlight the structure-property relationships that govern the performance of these materials.

One key area of investigation has been the electrical conductivity of pyrazole-sulfonate MOFs. A study on a cobalt-based MOF (Co-MOF) and a nickel-based MOF (Ni-MOF), both constructed with a flexible bispyrazole ligand and 2-sulphonoterephthalic acid, revealed their potential for electronic device fabrication. acs.org The Ni-MOF exhibited a conductivity of 1.80 × 10⁻⁴ S/m. acs.org More remarkably, the Co-MOF demonstrated a significant photo-response, with its conductivity increasing from 9.09 × 10⁻⁵ S/m in the dark to 6.31 × 10⁻⁴ S/m under illumination. acs.org

Table 1: Electrical Conductivity of Pyrazole-Sulfonate Metal-Organic Frameworks

Material Condition Conductivity (S/m)
Ni-MOF - 1.80 × 10⁻⁴
Co-MOF Dark 9.09 × 10⁻⁵
Co-MOF Light 6.31 × 10⁻⁴

In the realm of photoluminescence, copper(I) complexes featuring 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands have shown exceptional emissive properties. While not directly containing a sulfonate group, a related study mentioned a sulfonamide substituent in the context of bifunctional catalysts, indicating the compatibility of sulfonate-like groups with luminescent pyrazole systems. nih.gov These copper(I) complexes exhibit bright yellow-green emission in the solid state, with quantum yields reaching as high as 78% and long lifetimes of up to 119 µs at room temperature. nih.gov The high efficiency is attributed to the rigid structure of the complexes, which minimizes non-radiative decay pathways. nih.gov

Table 2: Photoluminescence Properties of Emissive Copper(I) Pyrazole-Phosphine Complexes

Complex Emission Color Quantum Yield (QY) Lifetime (µs)
Complex with Xantphos Yellow-Green 78% 19 - 119
Complex with dppbz Yellow-Green 23% 19 - 119
Complex with DPEPhos Yellow-Green 28% 19 - 119

These findings collectively demonstrate the immense potential of pyrazole-sulfonate hybrid systems in the development of novel optoelectronic materials. The ability to systematically tune their electrical and photoluminescent properties through synthetic design opens up exciting avenues for their application in a wide range of technologies, from energy-efficient lighting and displays to advanced sensing and data storage solutions. Further research into the synthesis and characterization of new pyrazole-sulfonate materials is expected to uncover even more fascinating properties and applications.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and purity evaluation of sodium 1H-pyrazole-4-sulfinate and related aryl sulfinates. acs.orgnih.govnih.gov Due to the polar nature of sulfinates, reversed-phase HPLC is often the method of choice. nih.gov The separation is typically achieved on C18 columns, where the polarity of the mobile phase can be adjusted to control retention and resolution. nih.gov

Monitoring of the separation is commonly performed using a photodiode-array (PDA) detector, which allows for the simultaneous acquisition of spectra across a range of wavelengths. nih.gov For compounds like pyrazoles that possess a chromophore, UV detection is highly effective. nih.govnih.gov The selection of an appropriate mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is critical and its pH and buffer capacity can strongly influence the separation results. nih.gov In some cases, monitoring reaction progress by HPLC is essential, for example, in catalytic reactions involving sulfinate salts. acs.orgnih.gov

Table 1: Illustrative HPLC Parameters for Aryl Sulfinate Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV/PDA at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This table represents typical starting conditions; method optimization is required for specific applications.

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound. researchgate.net Techniques such as electrospray ionization (ESI) are well-suited for analyzing polar and ionic compounds like sulfinate salts. researchgate.net The mass spectrum of the parent compound would be expected to show an ion corresponding to the 1H-pyrazole-4-sulfinate anion.

Table 2: Predicted Mass Spectrometry Data for 1H-pyrazole-4-sulfinate Anion

Ion Formula Calculated m/z
[M-H]⁻ C₃H₃N₂O₂S⁻ 130.99
[M-H-SO₂]⁻ C₃H₃N₂⁻ 67.03

Note: m/z values are for the monoisotopic masses. Fragmentation pathways are predictive and require experimental confirmation.

Electrochemical Methods for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. nih.gov Such studies provide information on the oxidation and reduction potentials of the molecule, which is valuable for understanding its chemical reactivity and potential applications in areas like electrocatalysis. nih.govmdpi.comrsc.org

The electrochemical behavior of pyrazole (B372694) derivatives has been a subject of interest, with studies exploring their functionalization through electrochemical reactions. mdpi.comrsc.org For aryl sulfinates, CV has been used to study their reduction and the effect of coordinating species on their redox behavior. nih.gov A typical CV experiment for this compound would involve scanning the potential of a working electrode in a solution of the compound and observing the resulting current, which reveals the potentials at which redox events occur. nih.gov These methods have been applied to understand the mechanism of palladium-catalyzed cross-coupling reactions involving sulfinate salts. acs.org

Table 3: Representative Parameters for Cyclic Voltammetry Study

Parameter Specification
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Electrolyte 0.1 M Tetrabutylammonium tetrafluoroborate in Acetonitrile
Analyte Concentration 1-10 mM

| Scan Rate | 100 mV/s |

Spectrophotometric Approaches for Quantification

UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of this compound, provided the compound exhibits significant absorbance in the UV-Vis range. nih.govtaylorfrancis.com The aromatic pyrazole ring system is expected to have characteristic UV absorption bands. researchgate.netnih.gov The presence of substituents can shift the wavelength of maximum absorbance (λmax) and alter the molar absorptivity. pharmahealthsciences.netyoutube.com

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of this compound in unknown samples. The pH of the solution can significantly affect the UV spectrum of compounds with acidic or basic functional groups, a factor that must be controlled for accurate quantification. pharmahealthsciences.net

Table 4: Example UV-Vis Spectrophotometric Data for a Pyrazole Derivative

Concentration (µg/mL) Absorbance at λmax (e.g., 265 nm)
2 0.152
4 0.305
6 0.458
8 0.610
10 0.763

Note: This data is illustrative. The λmax and absorbance values for this compound must be determined experimentally.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, demanding methods that are environmentally benign, efficient, and sustainable. Future research on sodium 1H-pyrazole-4-sulfinate should prioritize the development of such synthetic routes.

Current synthetic approaches to pyrazole (B372694) derivatives and sulfinate salts often rely on traditional methods that may involve harsh reagents or produce significant waste. acs.orgrsc.org Emerging research, however, points towards more eco-friendly alternatives. The use of water as a solvent, for instance, has been shown to be effective for the synthesis of various pyrazole derivatives, offering a non-toxic, inexpensive, and readily available reaction medium. thieme-connect.comgrowingscience.com Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. gsconlinepress.com

Table 1: Comparison of Potential Green Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesKey Research Focus
Aqueous Synthesis Environmentally benign, low cost, readily available solvent.Optimization of reaction conditions, catalyst development for aqueous media.
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption.Investigation of microwave-specific catalysts, scalability of the process.
Multi-Component Reactions High atom economy, reduced waste, simplified procedures.Design of novel multi-component strategies, exploration of catalyst systems.
Heterogeneous Catalysis Catalyst reusability, simplified product purification, potential for continuous flow processes.Development of robust and efficient heterogeneous catalysts.

Exploration of Novel Reactivity and Catalytic Transformations

The sulfinate group in this compound is a versatile functional handle that can participate in a wide array of chemical transformations. Future research should aim to uncover and harness the novel reactivity of this compound, particularly in the realm of catalysis.

Aryl and heteroaryl sulfinates are known precursors to sulfonyl radicals, which are valuable intermediates in organic synthesis. nih.gov The generation of a pyrazole-4-sulfonyl radical from this compound could enable a variety of addition and cyclization reactions for the construction of complex molecular architectures. Furthermore, sulfinates can act as nucleophiles in cross-coupling reactions, providing a pathway for the formation of C-S, N-S, and S-S bonds. rsc.orgacs.org

A significant area for future exploration is the use of this compound as a ligand or precursor in the development of novel catalysts. The pyrazole moiety is a well-established ligand in coordination chemistry, and its combination with the sulfinate group could lead to the design of unique metal complexes with interesting catalytic properties. These could find applications in a range of transformations, including cross-coupling reactions, oxidation, and reduction processes.

Rational Design of Pyrazole-4-sulfinate-Based Functional Materials

The rational design of functional materials with tailored properties is a cornerstone of modern materials science. The unique structural features of this compound make it an attractive building block for the construction of such materials.

A particularly promising direction is the use of pyrazole-4-sulfinate as a linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgrsc.org MOFs are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing. researchgate.net The pyrazole ring can coordinate to metal centers, while the sulfinate group can either participate in coordination or be further functionalized to tune the properties of the resulting MOF. The incorporation of the sulfonate functionality could enhance the MOF's properties, such as its affinity for specific guest molecules or its catalytic activity. acs.org

Beyond MOFs, the pyrazole-4-sulfinate moiety could be incorporated into polymers and other organic materials to impart specific functionalities. For instance, the pyrazole ring is known to exhibit a range of biological activities, and its incorporation into materials could lead to the development of novel biomaterials or drug delivery systems. nih.gov

Table 2: Potential Functional Materials Based on this compound

Material ClassPotential ApplicationKey Design Strategy
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysis, sensing.Use of pyrazole-4-sulfinate as a linker to create porous structures with tailored properties.
Coordination Polymers Luminescence, magnetism, conductivity.Exploitation of the coordinating ability of both the pyrazole and sulfinate groups.
Functional Polymers Drug delivery, biomaterials, coatings.Incorporation of the pyrazole-4-sulfinate moiety into polymer backbones or as a pendant group.

Advanced Characterization Techniques for In Situ Studies

A deep understanding of reaction mechanisms and material formation is crucial for optimizing synthetic processes and designing new materials. Advanced in situ characterization techniques offer the ability to monitor chemical transformations in real-time, providing invaluable mechanistic insights. mt.com

Future research on this compound should leverage these techniques to study its synthesis and reactivity. For example, in situ spectroscopy (e.g., FTIR, Raman, NMR) can be employed to track the formation of intermediates and products during a reaction, helping to elucidate the reaction pathway. mt.com When investigating the formation of pyrazole-4-sulfinate-based materials like MOFs, in situ X-ray diffraction can provide real-time information on the crystallization process.

These in situ studies will be instrumental in moving beyond a "black box" understanding of the chemistry of this compound, enabling a more rational and predictive approach to its application.

Theoretical Predictions Guiding Experimental Research

Computational chemistry and theoretical modeling are powerful tools that can guide and accelerate experimental research. In the context of this compound, theoretical predictions can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. bohrium.com This information can help in understanding its chemical behavior and in designing new reactions. For instance, DFT can be used to model the transition states of potential reactions, providing insights into their feasibility and selectivity.

Molecular modeling and docking studies can be employed to predict the interactions of pyrazole-4-sulfinate-based ligands with metal centers or biological targets. mdpi.com This can aid in the rational design of new catalysts and functional materials, as well as in the exploration of the potential biological applications of derivatives of this compound. The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this promising compound.

Q & A

Q. How do reaction solvents influence the sulfinate group’s stability during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze sulfinate groups. Solvent screening via kinetic studies (e.g., tracking degradation by ¹H NMR) identifies optimal conditions. Anhydrous solvents with molecular sieves prevent hydrolysis .

Methodological Tables

Q. Table 1. Common Synthetic Conditions for Pyrazole Derivatives

ParameterTypical RangeKey References
SolventEthanol, methanol, xylene
CatalystK₂CO₃, chloranil
Reaction Time9–30 hours
Purification MethodRecrystallization (MeOH)

Q. Table 2. Analytical Techniques for Characterization

TechniqueApplicationExample Data
IR SpectroscopyFunctional group IDS–O stretch at 1150 cm⁻¹
¹H NMRSubstituent positioningAromatic protons at 7–8 ppm
HPLCPurity assessment>98% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.